4-Chlorochalcone
Overview
Description
4-Chlorochalcone is an organic compound with the chemical formula C15H11ClO. It is a derivative of chalcone, characterized by the presence of a chlorine atom at the para position of the phenyl ring. This compound is known for its colorless crystalline appearance and is used as an intermediate in organic synthesis. It has various applications due to its reactivity and biological activities .
Mechanism of Action
Target of Action
Chalcones, the class of compounds to which 4-chlorochalcone belongs, have been reported to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that chalcones can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and interference with membrane function . For instance, a series of hybrids made of 4′-chlorochalcone and the antimalarial drug chloroquine were designed and tested for their antimalarial efficacy against chloroquine-resistant strain (K1) of Plasmodium falciparum . Chloroquine interferes with the parasite detoxification process by inhibiting heme transformation into hemozoin .
Biochemical Pathways
Chalcones in general are known to affect multiple biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of this compound, such as its molecular weight (24270) and its solid form, may influence its ADME properties .
Result of Action
Chalcones have been reported to possess many beneficial biological effects including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor and chemopreventive activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other molecules can affect the compound’s activity. The compound’s physicochemical properties, such as its solubility and stability, can also be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chlorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Epoxides, diketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
4-Chlorochalcone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it useful in biological studies.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Chlorochalcone can be compared with other chalcone derivatives such as:
- 4-Methylchalcone
- 4-Methoxychalcone
- 4-Hydroxychalcone
Uniqueness
The presence of the chlorine atom in this compound enhances its reactivity and biological activity compared to other chalcones. This makes it particularly useful in the synthesis of heterocyclic compounds and in studies related to antimicrobial and anticancer activities .
Similar Compounds
- 4-Methylchalcone : Similar structure but with a methyl group instead of chlorine.
- 4-Methoxychalcone : Contains a methoxy group, leading to different reactivity and applications.
- 4-Hydroxychalcone : Hydroxy group substitution, affecting its solubility and biological properties .
Properties
CAS No. |
956-04-7 |
---|---|
Molecular Formula |
C15H11ClO |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
(Z)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8- |
InChI Key |
ABGIIXRNMHUKII-FLIBITNWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)Cl |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
22252-16-0 956-04-7 |
|
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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